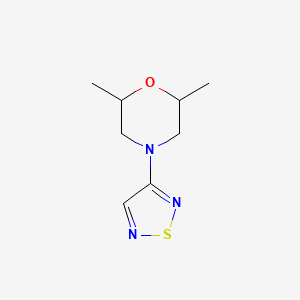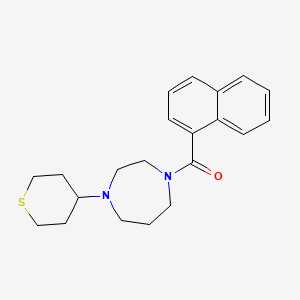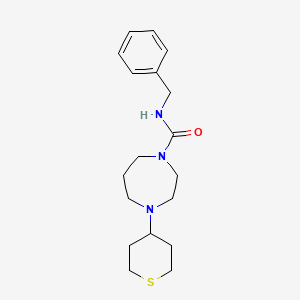![molecular formula C9H16N2O3S2 B6428580 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-47-2](/img/structure/B6428580.png)
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (MSTAH) is a novel cyclic sulfonamide compound that has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. It is a bicyclic organic compound containing both a sulfonyl and a thia group. MSTAH has unique properties that set it apart from other compounds. Its structure is highly symmetric and its molecular weight is relatively low, making it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments.
Mécanisme D'action
Target of Action
The primary targets of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[22It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known for their wide spectrum of biological activity . They have been used in the development of a large group of antibiotics and exhibit antiviral properties .
Mode of Action
Sulfonamides, in general, can act as sources of nitrogen for building a nitrogen-containing heterocyclic core and as side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .
Biochemical Pathways
It’s known that sulfonamides can exhibit antiviral properties and can be used to develop drugs against a variety of viruses
Result of Action
Given the antiviral properties of sulfonamides , it’s plausible that this compound could inhibit viral replication, leading to a decrease in viral load
Avantages Et Limitations Des Expériences En Laboratoire
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for use in laboratory experiments. Its low molecular weight and high symmetry make it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments. The main limitation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane for laboratory experiments is its relatively low yield from the synthesis reaction.
Orientations Futures
The potential applications of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane are still being explored. Future research may focus on the development of new synthesis methods for the preparation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the development of new pharmaceuticals and other compounds based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the mechanism of action of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, as well as its potential applications in the treatment of various diseases. Finally, further research may focus on the development of new organometallic complexes based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, which may have potential applications in catalysis and as precursors for other organometallic compounds.
Méthodes De Synthèse
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized through a variety of methods, including nucleophilic substitution, acylation, and condensation reactions. The most common synthesis method for 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is the nucleophilic substitution of 4-chlorobenzene-2-sulfonyl chloride with morpholine in aqueous solution. This reaction produces a mixture of the desired 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane and 4-chlorobenzene-2-sulfonamide, which can be separated by column chromatography.
Applications De Recherche Scientifique
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. In particular, it has been used as a building block in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and antibiotics. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as triazoles and pyrimidines. Additionally, 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been used as a substrate for the synthesis of organometallic complexes, which have potential applications in catalysis and as precursors for other organometallic compounds.
Propriétés
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c12-16(13,10-1-3-14-4-2-10)11-6-9-5-8(11)7-15-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZLIACFKJETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)